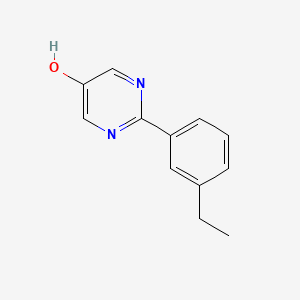

2-(3-Ethylphenyl)-pyrimidin-5-ol

Description

Properties

IUPAC Name |

2-(3-ethylphenyl)pyrimidin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-9-4-3-5-10(6-9)12-13-7-11(15)8-14-12/h3-8,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBSLUJBDOLLPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C2=NC=C(C=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylphenyl)-pyrimidin-5-ol can be achieved through various synthetic routes. One common method involves the condensation of 3-ethylbenzaldehyde with guanidine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring. The final product is obtained after hydrolysis and purification.

Industrial Production Methods

Industrial production of 2-(3-Ethylphenyl)-pyrimidin-5-ol typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylphenyl)-pyrimidin-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

Oxidation: Formation of 2-(3-Ethylphenyl)-pyrimidin-5-one.

Reduction: Formation of 2-(3-Ethylphenyl)-pyrimidin-5-amine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Ethylphenyl)-pyrimidin-5-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Ethylphenyl)-pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 5-position can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ethylphenyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs include:

Key Observations :

- Lipophilicity : The 3-ethylphenyl group in the target compound likely increases lipophilicity compared to hydroxyethyl or piperazine substituents, which could influence blood-brain barrier penetration.

Physicochemical Properties

Implications :

- The hydroxyethyl and piperazine derivatives may exhibit better aqueous solubility, making them more suitable for formulation in polar solvents.

- The ethylphenyl group could enhance membrane permeability but reduce solubility in aqueous media.

Comparison :

- The ethylphenyl substituent may require palladium-catalyzed coupling (e.g., Suzuki) for introduction, whereas hydroxyethyl or trifluoromethyl groups might be added via nucleophilic substitution or direct synthesis.

Pharmacological and Functional Insights

While direct data on 2-(3-Ethylphenyl)-pyrimidin-5-ol are absent, related compounds provide context:

- 2-(Piperazin-1-yl)-pyrimidin-5-ol : Piperazine substituents are common in CNS drugs due to their solubility and receptor interaction capabilities .

Hypothetical Activity : The ethylphenyl group in 2-(3-Ethylphenyl)-pyrimidin-5-ol may confer affinity for hydrophobic binding pockets in targets like kinases or neurotransmitter receptors, similar to Cerestat’s NMDA antagonism .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-(3-Ethylphenyl)-pyrimidin-5-ol, and how do reaction conditions impact yield optimization?

- Microwave-assisted synthesis offers a solvent-free approach with equimolar reactants, enhancing efficiency and reducing side products (e.g., 60–75% yields under controlled microwave energy) .

- Halogenation and coupling reactions (e.g., using POCl₃/DMF at 0–60°C) enable functionalization of the pyrimidine core, though stoichiometric ratios and temperature must be optimized to avoid over-chlorination .

- Tautomerism considerations : The pyrimidine ring’s nitrogen atoms may lead to tautomeric forms, requiring pH control (e.g., neutral to slightly acidic conditions) during synthesis to stabilize the desired isomer .

Q. Which analytical techniques are critical for characterizing 2-(3-Ethylphenyl)-pyrimidin-5-ol’s purity and structural integrity?

- NMR spectroscopy (¹H/¹³C) resolves tautomeric equilibria and confirms substitution patterns, particularly the ethylphenyl group’s orientation .

- HPLC with UV detection (λ = 254–280 nm) monitors reaction progress and quantifies impurities, with C18 columns and acetonitrile/water gradients providing optimal resolution .

- Mass spectrometry (ESI-MS) validates molecular weight (MW = 216.25 g/mol) and detects side products like dehydroxylated derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of 2-(3-Ethylphenyl)-pyrimidin-5-ol derivatives?

- Purity validation : Discrepancies in IC₅₀ values (e.g., NMDA receptor antagonism vs. sigma receptor activity) may arise from unaccounted impurities; re-evaluate compounds via HPLC (>98% purity) and orthogonal techniques (e.g., elemental analysis) .

- Assay standardization : Variations in cell-based vs. enzyme-linked assays (e.g., IC₅₀ = 36 nM in NMDA receptor binding vs. 2,540 nM in sigma receptor studies) necessitate protocol harmonization, including buffer composition and incubation times .

- Structural analogs : Compare activity of 2-(3-Ethylphenyl)-pyrimidin-5-ol with its fluorinated or methylated derivatives to isolate substituent-specific effects .

Q. What computational strategies predict 2-(3-Ethylphenyl)-pyrimidin-5-ol’s binding interactions with biological targets?

- Molecular docking : Use crystal structures of homologous receptors (e.g., NMDA receptor PDB: 3Q) to model hydrogen bonding between the pyrimidine hydroxyl and GluN1 subunit residues .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs (e.g., trifluoromethyl or methoxy variants) to design optimized derivatives .

- MD simulations : Assess tautomer stability in aqueous vs. lipid bilayer environments to prioritize bioavailable conformers .

Q. How does the ethylphenyl substituent influence the compound’s pharmacokinetic properties?

- LogP optimization : The ethyl group enhances lipophilicity (predicted LogP = 2.1), improving blood-brain barrier permeability compared to polar analogs (e.g., 5-hydroxypyrimidines) .

- Metabolic stability : In vitro liver microsome assays reveal CYP450-mediated oxidation at the ethyl group; introduce steric hindrance (e.g., cyclopropyl substitution) to reduce clearance .

Methodological Considerations

Q. What strategies mitigate side reactions during functionalization of the pyrimidine ring?

- Protection-deprotection : Temporarily protect the 5-hydroxyl group with tert-butyldimethylsilyl (TBS) ethers before halogenation or cross-coupling to prevent oxidation .

- Catalyst screening : Palladium/copper systems (e.g., Pd(OAc)₂/Xantphos) improve selectivity in Suzuki-Miyaura couplings with aryl boronic acids, minimizing homocoupling byproducts .

Q. How can researchers validate tautomer contributions to biological activity?

- Solid-state NMR : Compare solution vs. crystalline forms to identify dominant tautomers (e.g., keto-enol equilibria) .

- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to track tautomerization kinetics via 2D HSQC NMR .

Data Interpretation Guidelines

- Contradictory spectral data : If NMR signals suggest multiple tautomers, use variable-temperature studies (e.g., 25–60°C) to identify thermally favored forms .

- Biological outliers : Replicate assays with freshly prepared DMSO stock solutions (<0.1% water) to exclude solvent-mediated aggregation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.